Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate
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Overview
Description
Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate is an organic compound that belongs to the class of esters Esters are commonly found in various natural and synthetic substances and are known for their pleasant fragrances
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions may include:
Catalyst: Sulfuric acid or hydrochloric acid
Temperature: Reflux conditions (around 60-80°C)
Solvent: Anhydrous ethanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction parameters are optimized to achieve high yields and purity. The use of advanced purification techniques such as distillation and crystallization ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone (Finkelstein reaction)
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl)
Major Products Formed
Substitution: Formation of iodinated derivatives
Reduction: Formation of the corresponding alcohol
Hydrolysis: Formation of the corresponding carboxylic acid and ethanol
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The ester group can also undergo hydrolysis, releasing the active carboxylic acid form, which may further interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate
- Ethyl 3-(4-fluorophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate
- Ethyl 3-(4-bromophenyl)-2-[(2,4-dichlorophenyl)formamido]propanoate
Uniqueness
Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate is unique due to the specific arrangement of bromine and chlorine atoms, which can influence its reactivity and potential applications. The combination of these halogens can enhance its stability and binding properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorobenzoyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrCl2NO3/c1-2-25-18(24)15(10-11-6-8-12(19)9-7-11)22-17(23)16-13(20)4-3-5-14(16)21/h3-9,15H,2,10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAGYRGZNJWPLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Br)NC(=O)C2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrCl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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